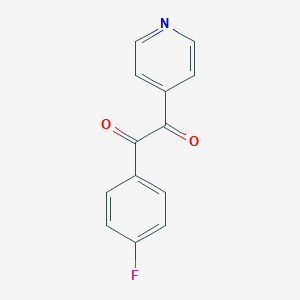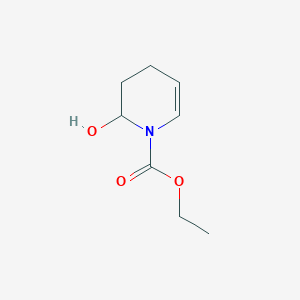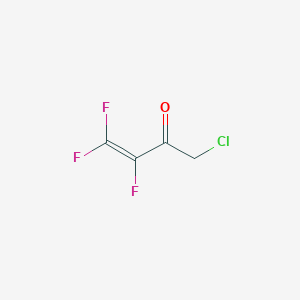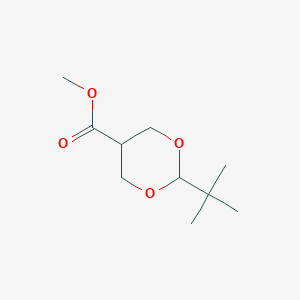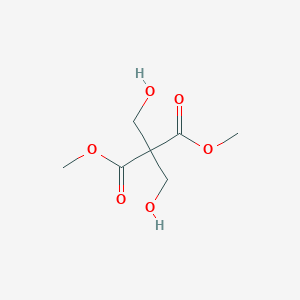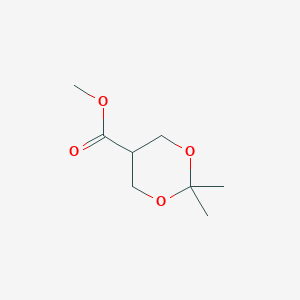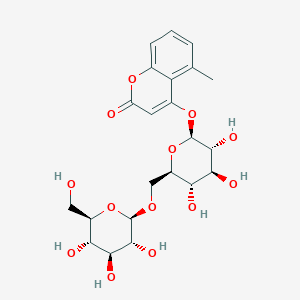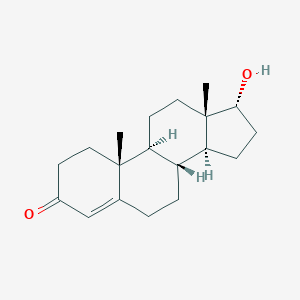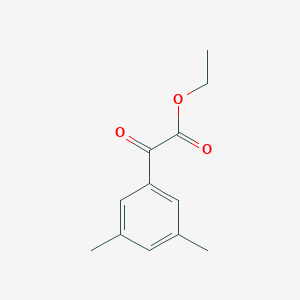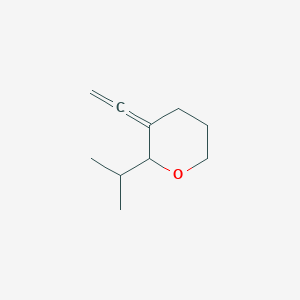
3-Ethenylidene-2-propan-2-yloxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethenylidene-2-propan-2-yloxane, also known as EPY, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. EPY belongs to the class of alpha,beta-unsaturated ketones and has a molecular formula of C7H10O2.
Mecanismo De Acción
The mechanism of action of 3-Ethenylidene-2-propan-2-yloxane is not fully understood. However, it has been suggested that 3-Ethenylidene-2-propan-2-yloxane may act by inhibiting the activity of enzymes involved in inflammation and tumor growth. 3-Ethenylidene-2-propan-2-yloxane may also act by modulating the activity of neurotransmitters involved in the pathogenesis of neurodegenerative diseases.
Efectos Bioquímicos Y Fisiológicos
3-Ethenylidene-2-propan-2-yloxane has been shown to exhibit a range of biochemical and physiological effects. 3-Ethenylidene-2-propan-2-yloxane has been shown to inhibit the production of pro-inflammatory cytokines and chemokines. 3-Ethenylidene-2-propan-2-yloxane has also been shown to inhibit the growth of cancer cells by inducing apoptosis. In addition, 3-Ethenylidene-2-propan-2-yloxane has been shown to modulate the activity of neurotransmitters involved in the pathogenesis of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-Ethenylidene-2-propan-2-yloxane in lab experiments is its high yield and purity. 3-Ethenylidene-2-propan-2-yloxane is also relatively easy to synthesize, making it a cost-effective compound for research purposes. However, one of the limitations of using 3-Ethenylidene-2-propan-2-yloxane in lab experiments is its potential toxicity. 3-Ethenylidene-2-propan-2-yloxane has been shown to exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 3-Ethenylidene-2-propan-2-yloxane. One area of research is the development of 3-Ethenylidene-2-propan-2-yloxane analogs with improved pharmacokinetic properties. Another area of research is the identification of the molecular targets of 3-Ethenylidene-2-propan-2-yloxane and the elucidation of its mechanism of action. Additionally, further studies are needed to determine the safety and efficacy of 3-Ethenylidene-2-propan-2-yloxane in animal models and human clinical trials.
Conclusion:
In conclusion, 3-Ethenylidene-2-propan-2-yloxane is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. 3-Ethenylidene-2-propan-2-yloxane has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. 3-Ethenylidene-2-propan-2-yloxane has also been studied for its potential as a therapeutic agent for Alzheimer's disease, Parkinson's disease, and multiple sclerosis. While there are advantages and limitations to using 3-Ethenylidene-2-propan-2-yloxane in lab experiments, there are several future directions for research on this compound.
Métodos De Síntesis
The synthesis of 3-Ethenylidene-2-propan-2-yloxane can be achieved by the reaction of 2-hydroxyacetone with acrolein, followed by dehydration. This reaction leads to the formation of 3-Ethenylidene-2-propan-2-yloxane in high yield and purity. 3-Ethenylidene-2-propan-2-yloxane can also be synthesized by the reaction of 2-acetyl-1,3-cyclohexanedione with acrolein, followed by cyclization and dehydration.
Aplicaciones Científicas De Investigación
3-Ethenylidene-2-propan-2-yloxane has been studied extensively for its potential applications in drug discovery and development. 3-Ethenylidene-2-propan-2-yloxane has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. 3-Ethenylidene-2-propan-2-yloxane has also been studied for its potential as a therapeutic agent for Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propiedades
Número CAS |
108207-85-8 |
|---|---|
Nombre del producto |
3-Ethenylidene-2-propan-2-yloxane |
Fórmula molecular |
C10H16O |
Peso molecular |
152.23 g/mol |
InChI |
InChI=1S/C10H16O/c1-4-9-6-5-7-11-10(9)8(2)3/h8,10H,1,5-7H2,2-3H3 |
Clave InChI |
DRYTXEJMDZEQPU-UHFFFAOYSA-N |
SMILES |
CC(C)C1C(=C=C)CCCO1 |
SMILES canónico |
CC(C)C1C(=C=C)CCCO1 |
Sinónimos |
2H-Pyran,3-ethenylidenetetrahydro-2-(1-methylethyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3,3-Bis(4-chlorophenyl)acryloyl]-4-methylpiperazine](/img/structure/B28479.png)
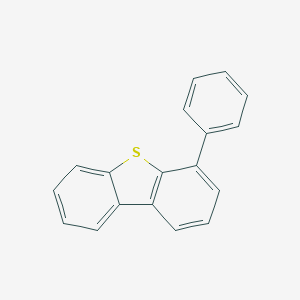
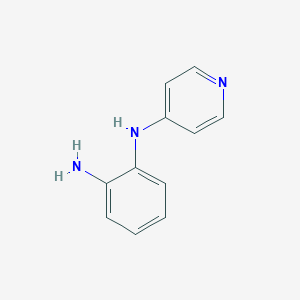
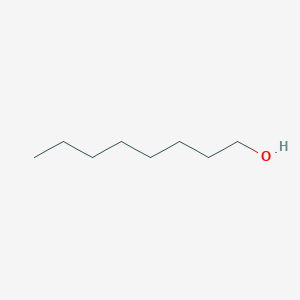
![4-[4-(4-Fluorophenyl)-2-[4-(methylthio)phenyl]-1H-imidazol-5-yl]pyridine](/img/structure/B28488.png)
